molecular formula C17H17FN2O2 B2923898 N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide CAS No. 2034569-79-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2923898
CAS No.: 2034569-79-2
M. Wt: 300.333
InChI Key: YXKJMYSXHSDSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable candidate for exploring new therapeutic interventions and understanding biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 3-fluoro-4-methoxybenzoic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions usually include a solvent like ethanol or dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and drug discovery.

    Biology: Studied for its interactions with various proteins and enzymes.

    Medicine: Potential therapeutic applications in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets such as kinases, transcription factors, and ion channels. These interactions can modulate various cellular pathways, leading to changes in cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
  • N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and methoxy group enhances its reactivity and potential for therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-22-16-5-4-13(7-15(16)18)17(21)20-9-11-6-14(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJMYSXHSDSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.